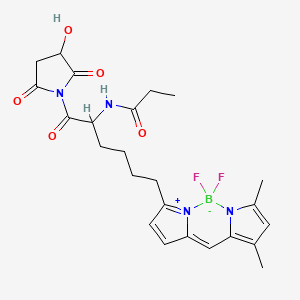
BODIPY fluorophore
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boron-dipyrromethene (BODIPY) fluorophores are a class of organic dyes known for their unique photophysical properties, including high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . These compounds have gained significant attention in various scientific fields due to their versatility and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY fluorophores typically involves the condensation of pyrrole with an electrophilic carbonyl compound, followed by oxidation and complexation with boron trifluoride . The three major synthetic routes are:
Pyrroles and Acid Chlorides: This method involves the reaction of pyrroles with acid chlorides under acidic conditions.
Pyrroles and Aldehydes: This route uses aldehydes as the electrophilic carbonyl compound.
Ketopyrroles: This method involves the use of ketopyrroles as starting materials.
Industrial Production Methods
Industrial production of BODIPY fluorophores often employs scalable synthetic routes that ensure high yields and purity. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
化学反应分析
Types of Reactions
BODIPY fluorophores undergo various chemical reactions, including:
Electrophilic Substitution: Common electrophiles include chlorosulfonic acid, N-bromosuccinimide, and nitric acid.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to introduce various functional groups.
Oxidation and Reduction: These reactions are less common but can be used to modify the electronic properties of the fluorophore.
Common Reagents and Conditions
Electrophilic Substitution: Chlorosulfonic acid or N-bromosuccinimide in the presence of a solvent like dichloromethane.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in solvents like tetrahydrofuran (THF) or benzene.
Major Products
The major products of these reactions are typically BODIPY derivatives with modified photophysical properties, such as altered absorption and emission wavelengths .
科学研究应用
BODIPY fluorophores have a wide range of applications in scientific research:
Chemistry: Used as sensors for detecting various ions and molecules.
Biology: Employed in cellular imaging and as fluorescent probes for studying biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment.
Industry: Applied in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of BODIPY fluorophores involves their ability to absorb light and emit fluorescence. This process is facilitated by the unique electronic structure of the BODIPY core, which allows for efficient energy transfer and emission . In photodynamic therapy, BODIPY fluorophores generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
相似化合物的比较
Similar Compounds
Fluorescein: Another widely used fluorophore with similar applications but different photophysical properties.
Rhodamine: Known for its high fluorescence quantum yield and stability.
Cyanine Dyes: Used in various imaging applications but generally have lower photostability compared to BODIPY.
Uniqueness of BODIPY
BODIPY fluorophores are unique due to their high photostability, tunable photophysical properties, and versatility in various applications . Unlike other fluorophores, BODIPY compounds are relatively insensitive to solvent polarity and pH changes, making them highly adaptable for different environments .
属性
分子式 |
C24H29BF2N4O5 |
|---|---|
分子量 |
502.3 g/mol |
IUPAC 名称 |
N-[6-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-1-(3-hydroxy-2,5-dioxopyrrolidin-1-yl)-1-oxohexan-2-yl]propanamide |
InChI |
InChI=1S/C24H29BF2N4O5/c1-4-21(33)28-18(23(35)29-22(34)13-20(32)24(29)36)8-6-5-7-16-9-10-17-12-19-14(2)11-15(3)30(19)25(26,27)31(16)17/h9-12,18,20,32H,4-8,13H2,1-3H3,(H,28,33) |
InChI 键 |
DIDTYPHBVAHJJW-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCC(C(=O)N4C(=O)CC(C4=O)O)NC(=O)CC)C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


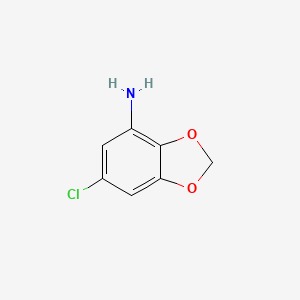
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
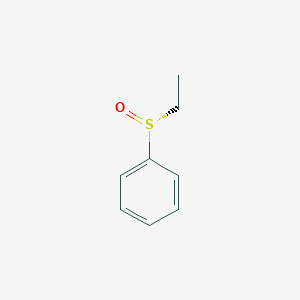
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)
![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14794543.png)
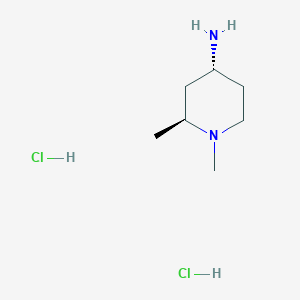
![1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)

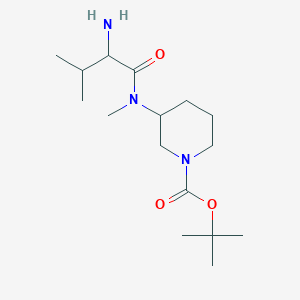
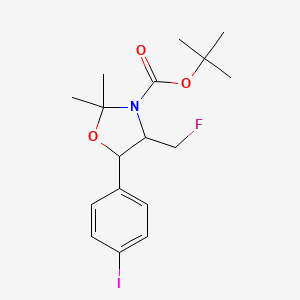
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)
![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
